7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone class. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-Dimethoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the Piperazine Moiety: This can be done through a nucleophilic substitution reaction, where the piperazine ring is introduced to the quinazolinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions might target the quinazolinone core or the piperazine ring.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, compounds in the quinazolinone class are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The specific biological activities of this compound would depend on its interaction with biological targets.
Medicine
In medicine, such compounds are explored for their therapeutic potential. They might be investigated for their efficacy in treating diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or materials science applications.
Mechanism of Action
The mechanism of action of 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one would involve its interaction with specific molecular targets. This might include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Piperazine Derivatives: Compounds with piperazine rings but different aromatic groups.
Uniqueness
The uniqueness of 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups, which can impart unique biological and chemical properties
Properties
Molecular Formula |
C22H28N4O3 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H28N4O3/c1-14-21-18(24-22(23-14)26-9-7-25(2)8-10-26)11-15(12-19(21)27)17-6-5-16(28-3)13-20(17)29-4/h5-6,13,15H,7-12H2,1-4H3 |
InChI Key |
NELPOGLABPWWAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C)CC(CC2=O)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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